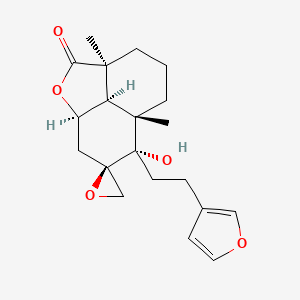
Leonotinin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of leonotinin typically involves the extraction of the compound from the aerial parts of Leonotis nepetifolia. The extraction process includes the use of solvents such as hexane, ethyl acetate, and methanol . The plant material is subjected to maceration or Soxhlet extraction, followed by chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
advancements in biotechnological methods and large-scale extraction techniques could potentially facilitate its industrial production in the future .
化学反応の分析
Types of Reactions
Leonotinin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
Leonotinin has several scientific research applications, including:
作用機序
Leonotinin exerts its effects by inhibiting the LPS-induced activation of the NF-κB signaling pathway. This inhibition is achieved by suppressing the transactivation of NF-κB, which in turn reduces the production of pro-inflammatory cytokines such as NO and CCL2 . Additionally, this compound has been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress .
類似化合物との比較
Similar Compounds
Nepetaefuran: Another diterpenoid isolated from Leonotis nepetifolia, known for its potent anti-inflammatory properties.
Uniqueness of Leonotinin
This compound is unique due to its specific inhibition of the NF-κB signaling pathway and its ability to activate the Nrf2 pathway. This dual mechanism of action makes it a promising candidate for the development of novel anti-inflammatory therapies .
特性
CAS番号 |
55784-80-0 |
|---|---|
分子式 |
C20H26O5 |
分子量 |
346.4 g/mol |
IUPAC名 |
(1R,4S,8S,9S,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8-dimethylspiro[2-oxatricyclo[6.3.1.04,12]dodecane-10,2'-oxirane]-3-one |
InChI |
InChI=1S/C20H26O5/c1-17-6-3-7-18(2)15(17)14(25-16(17)21)10-19(12-24-19)20(18,22)8-4-13-5-9-23-11-13/h5,9,11,14-15,22H,3-4,6-8,10,12H2,1-2H3/t14-,15+,17+,18+,19-,20+/m1/s1 |
InChIキー |
TYPXWADRUZBXSO-FHZWTMRJSA-N |
異性体SMILES |
C[C@]12CCC[C@]3([C@H]1[C@@H](C[C@]4([C@@]3(CCC5=COC=C5)O)CO4)OC2=O)C |
正規SMILES |
CC12CCCC3(C1C(CC4(C3(CCC5=COC=C5)O)CO4)OC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
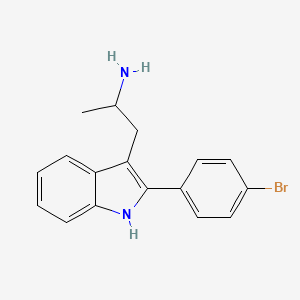
![4,4'-[Carbonylbis(oxy)]dibenzoic acid](/img/structure/B14642956.png)
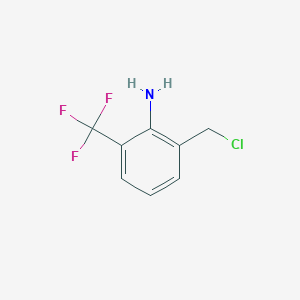
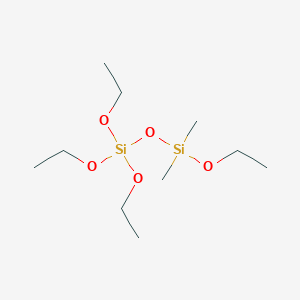
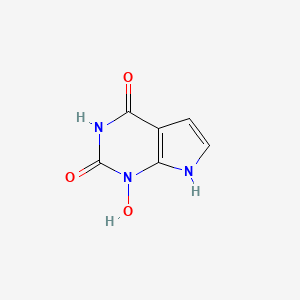

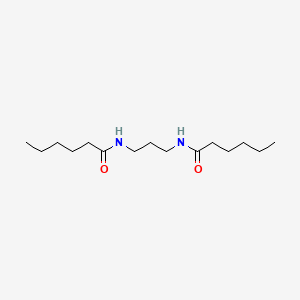
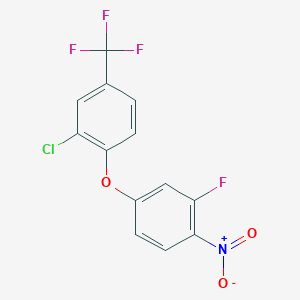

![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
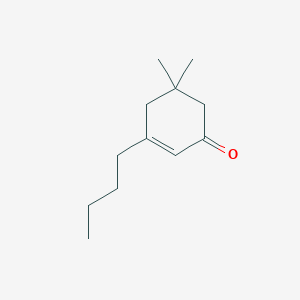
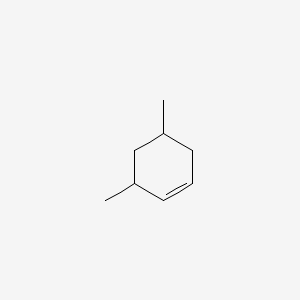
![N-[2-(9H-Xanthen-9-YL)ethyl]formamide](/img/structure/B14643001.png)
